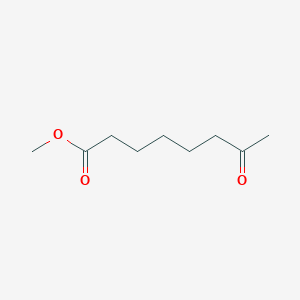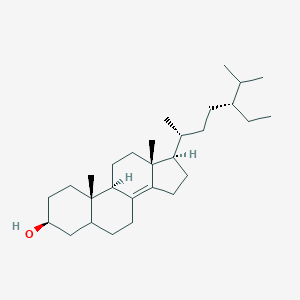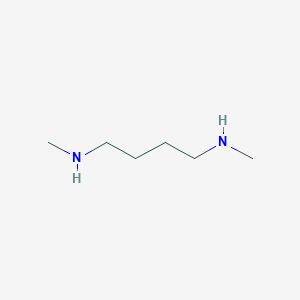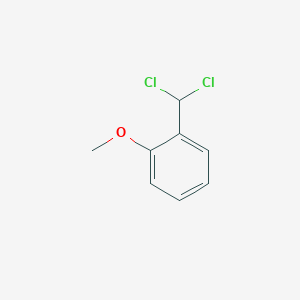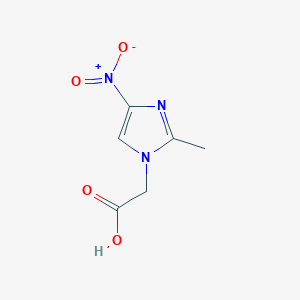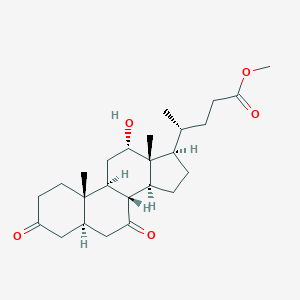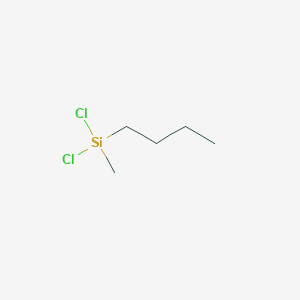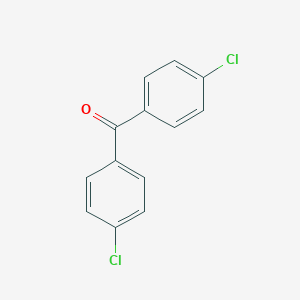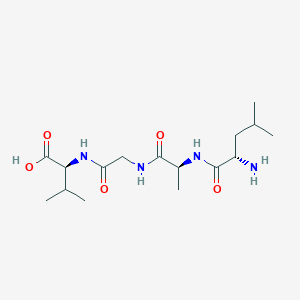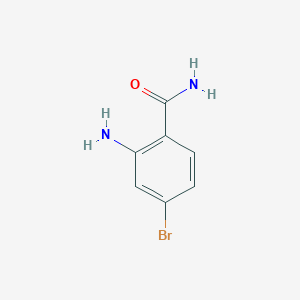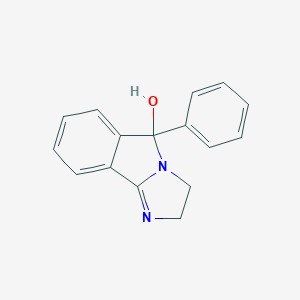
5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl-
Overview
Description
5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a heterocyclic organic compound that contains an imidazole ring, an isoindole ring, and a phenyl group. The unique structure of this compound makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- is not fully understood. However, it is believed that this compound exerts its therapeutic effects by interacting with specific molecular targets in the body. For example, it has been shown to interact with certain enzymes and receptors, leading to the inhibition of specific cellular processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- have been studied extensively. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, this compound has been shown to modulate the immune system and regulate various cellular processes.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- in lab experiments is its unique structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research on 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl-. One direction is to investigate its potential therapeutic applications in the treatment of other diseases, such as neurological disorders and infectious diseases. Another direction is to further elucidate its mechanism of action, which can provide insights into its potential molecular targets and aid in the development of new drugs. Additionally, future research can focus on the development of new synthesis methods for this compound, which can improve its availability and accessibility for research purposes.
Conclusion:
In conclusion, 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- is a promising compound with potential therapeutic applications in the treatment of various diseases. Its unique structure and properties make it a valuable candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in the field of medicine.
Scientific Research Applications
The unique structure of 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- makes it a promising candidate for the development of new drugs for the treatment of various diseases. Several studies have been conducted to investigate the potential therapeutic applications of this compound. One study showed that this compound has anti-inflammatory properties and can be used for the treatment of inflammatory diseases. Another study demonstrated that this compound has anti-cancer properties and can be used for the treatment of various types of cancers.
properties
CAS RN |
16780-88-4 |
|---|---|
Product Name |
5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- |
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol |
InChI |
InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15-17-10-11-18(15)16/h1-9,19H,10-11H2 |
InChI Key |
AYCFVKGYERYDRT-UHFFFAOYSA-N |
SMILES |
C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
synonyms |
2,5-Dihydro-5-phenyl-3H-imidazo[2,1-a]isoindol-5-ol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


